molecular formula C12H13FN2O2S B14790350 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile

3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile

Cat. No.: B14790350
M. Wt: 268.31 g/mol
InChI Key: BAXOPPOIPKGBKW-UHFFFAOYSA-N
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Description

3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile is a chemical compound characterized by the presence of a fluorine atom, a benzonitrile group, and a thiomorpholine ring with a dioxido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with a thiomorpholine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .

Scientific Research Applications

3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiomorpholine derivatives and fluorobenzonitrile analogs, such as:

Uniqueness

The uniqueness of 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H13FN2O2S

Molecular Weight

268.31 g/mol

IUPAC Name

3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C12H13FN2O2S/c13-12-2-1-10(8-14)7-11(12)9-15-3-5-18(16,17)6-4-15/h1-2,7H,3-6,9H2

InChI Key

BAXOPPOIPKGBKW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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